2-[(Cyclopropylmethoxy)methyl]morpholine

Medicinal Chemistry Physicochemical Properties ADME Prediction

2-[(Cyclopropylmethoxy)methyl]morpholine (CAS 1343908-92-8) is a differentiated morpholine building block engineered with a cyclopropylmethoxymethyl group at the 2-position. This constrained, electron-rich three-membered ring imparts conformational rigidity and modulated lipophilicity (LogP ~0.40, TPSA 30.49 Ų) that are unattainable with linear alkyl ether analogs. These steric and electronic properties are critical for optimizing target binding, metabolic stability, and CNS penetration in kinase inhibitors, HIV-1 protease inhibitors, and PROTAC bifunctional molecules. With a reactive secondary amine handle for alkylation/acylation, this scaffold accelerates SAR exploration and lead optimization. Procure research-grade material (≥95% purity) with batch-specific NMR, HPLC, and GC documentation to ensure reproducible synthetic outcomes.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1343908-92-8
Cat. No. B1375196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylmethoxy)methyl]morpholine
CAS1343908-92-8
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CC1COCC2CNCCO2
InChIInChI=1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2
InChIKeyFZEGBLLPXDHZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopropylmethoxy)methyl]morpholine (CAS 1343908-92-8): Procurement-Grade Physicochemical Profile and Structural Identity


2-[(Cyclopropylmethoxy)methyl]morpholine (CAS 1343908-92-8) is a functionalized morpholine building block featuring a secondary amine within a six-membered heterocyclic ring and a distinct cyclopropylmethoxymethyl substituent at the 2-position . Its molecular formula is C₉H₁₇NO₂ with a molecular weight of 171.24 g/mol . The compound is commercially supplied as a research chemical with standard purity specifications ranging from 95% to ≥98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . The presence of the cyclopropyl group introduces steric and electronic features that differentiate it from simpler alkyl ether analogs, making it a valuable intermediate in medicinal chemistry and chemical biology [1].

Why 2-[(Cyclopropylmethoxy)methyl]morpholine Cannot Be Replaced by Generic Morpholine Alkyl Ethers in Structure-Activity Relationship (SAR) Studies


Generic morpholine alkyl ethers, such as 2-(methoxymethyl)morpholine (CAS 156121-15-2) or 2-(ethoxymethyl)morpholine (CAS 156121-16-3), differ fundamentally in their physicochemical and steric profiles. The cyclopropylmethoxy moiety in the target compound introduces a constrained, electron-rich three-membered ring that imparts distinct conformational rigidity and altered lipophilicity (LogP ≈ 0.40) compared to linear alkyl ethers . This difference is critical in medicinal chemistry, where subtle changes in substituent geometry can drastically alter target binding, metabolic stability, and off-target selectivity [1]. Substituting with a simpler alkyl ether would alter the molecule's three-dimensional shape and electronic distribution, potentially invalidating SAR hypotheses and compromising the integrity of lead optimization campaigns. The following quantitative evidence demonstrates these measurable points of differentiation.

Quantitative Differentiation of 2-[(Cyclopropylmethoxy)methyl]morpholine: Comparative Physicochemical and Procurement Data


Lipophilicity (LogP) Comparison Against 2-(Methoxymethyl)morpholine and 2-(Ethoxymethyl)morpholine

The target compound exhibits a calculated LogP of 0.40 . This value is substantially higher than that of the simpler alkyl ether analogs, indicating increased lipophilicity. For comparison, the parent compound 2-(methoxymethyl)morpholine has an estimated LogP of approximately -0.20, while 2-(ethoxymethyl)morpholine is estimated at approximately 0.10. The observed difference of 0.60 LogP units versus the methyl ether corresponds to a 4-fold increase in partition coefficient, which can significantly influence membrane permeability and compound distribution in biological assays [1].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Topological Polar Surface Area (TPSA) Comparison Against 3-Cyclopropylmorpholine

The TPSA for 2-[(Cyclopropylmethoxy)methyl]morpholine is calculated as 30.49 Ų . In contrast, a close structural analog where the cyclopropyl group is directly attached to the morpholine ring, 3-cyclopropylmorpholine, has a reported TPSA of 21.26 Ų . The target compound's higher TPSA is due to the additional ether oxygen in the methoxymethyl linker. This 9.23 Ų difference in polar surface area is significant for predicting blood-brain barrier permeability and oral absorption, as TPSA values below 60-70 Ų are generally favorable for CNS penetration, but the specific value influences the rate and extent of passive diffusion [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity and Analytical Documentation: 2-[(Cyclopropylmethoxy)methyl]morpholine vs. Generic Morpholine Derivatives

The target compound is commercially available with a minimum purity specification of 95% (AKSci, Bidepharm) and up to ≥98% (ChemScene, Fluorochem) . Crucially, vendors like Bidepharm explicitly provide batch-specific analytical documentation, including NMR, HPLC, and GC spectra, with each shipment . In comparison, many generic 2-alkylmorpholine analogs (e.g., 2-(ethoxymethyl)morpholine) are often listed with a standard 95% purity but may lack the same level of readily accessible, batch-specific, multi-modal analytical certification from the primary supplier . This documented purity and the availability of multi-technique characterization data reduce the risk of introducing unknown impurities into sensitive synthetic sequences or biological assays.

Chemical Synthesis Procurement Quality Control

Predicted Basicity (pKa) Comparison Against Parent Morpholine

The predicted pKa for 2-[(Cyclopropylmethoxy)methyl]morpholine is 8.55±0.40 (most basic) . This is marginally higher than the reported pKa of unsubstituted morpholine, which is 8.36 [1]. The 2-substitution with a cyclopropylmethoxymethyl group slightly increases the basicity of the nitrogen atom, likely due to a combination of inductive and conformational effects. This subtle shift in pKa can influence the protonation state of the molecule at physiological pH (7.4), affecting its solubility, membrane permeability, and potential for ionic interactions with biological targets [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Defined Application Scenarios for 2-[(Cyclopropylmethoxy)methyl]morpholine in Drug Discovery and Chemical Biology


Scaffold for Kinase Inhibitor Fragment Libraries Requiring Specific Lipophilicity and Polarity

The compound's calculated LogP of 0.40 and TPSA of 30.49 Ų position it as an ideal fragment for exploring interactions with hydrophobic kinase ATP-binding pockets while maintaining sufficient polarity to avoid promiscuous binding. Its use as a P2 ligand in the design of HIV-1 protease inhibitors, where morpholine derivatives are coupled with cyclopropyl groups to improve target interactions, provides a validated precedent for this application class . The cyclopropyl group is known to enhance metabolic stability, a common challenge in kinase inhibitor development [1].

Building Block for CNS-Penetrant Compound Synthesis

With a TPSA of 30.49 Ų, well below the typical threshold of 60-70 Ų for good CNS penetration, and a moderate LogP of 0.40 , this morpholine derivative is a strategic starting material for synthesizing compounds intended to cross the blood-brain barrier. The slightly higher TPSA compared to direct cyclopropyl analogs (e.g., 21.26 Ų for 3-cyclopropylmorpholine) offers a way to modulate CNS exposure while leveraging the conformational constraint and metabolic benefits of the cyclopropyl ring [1]. This makes it valuable in neuroscience drug discovery programs.

Intermediate for PROTAC Linker Optimization

The secondary amine of the morpholine ring is a versatile handle for further functionalization, including alkylation and amide bond formation, which are common steps in PROTAC (Proteolysis Targeting Chimera) synthesis . The cyclopropylmethoxy side chain provides a unique combination of steric bulk and conformational restriction that can be exploited to optimize the linker length and rigidity in bifunctional molecules, potentially influencing ternary complex formation and target degradation efficiency. The high commercial purity (≥98%) ensures a clean starting point for these multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Cyclopropylmethoxy)methyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.